1-(4-Aminobenzyl)guanidine: Structural Dynamics, Molecular Weight, and Protocols for Targeted Radiotherapeutics
1-(4-Aminobenzyl)guanidine: Structural Dynamics, Molecular Weight, and Protocols for Targeted Radiotherapeutics
Executive Summary
In the development of targeted radiopharmaceuticals and nanomedicines, the selection of the right precursor dictates the success of the entire synthetic workflow. 1-(4-Aminobenzyl)guanidine (often referred to as 4-aminobenzylguanidine) is a highly versatile targeting ligand. Structurally analogous to the clinical gold standard meta-iodobenzylguanidine (MIBG), it features a critical synthetic advantage: an activating para-amino group. This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, and the causality behind its use in electrophilic radioiodination and nanoparticle bioconjugation.
Chemical Structure and Physicochemical Properties
The core architecture of 1-(4-Aminobenzyl)guanidine consists of a central benzene ring substituted with a guanidinomethyl group at position 1 and a primary amine at position 4. This specific arrangement is not arbitrary; it is designed to balance biological targeting with synthetic accessibility.
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The Guanidine Moiety: With a high pKa, the guanidine group remains fully protonated at physiological pH (7.4). This positive charge is the absolute structural prerequisite for recognition by the Norepinephrine Transporter (NET)[1].
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The para-Amino Group: Unlike MIBG, which requires harsh isotopic exchange for radiolabeling, the strongly electron-donating primary amine in 1-(4-Aminobenzyl)guanidine activates the ortho positions (which are meta to the guanidine group). This allows for rapid, room-temperature electrophilic aromatic substitution[2].
To facilitate experimental planning, the quantitative physicochemical data of both the free base and its commonly utilized hydrochloride salt are summarized below.
Table 1: Physicochemical Data Summary
| Property | Value |
| IUPAC Name | 2-[(4-aminophenyl)methyl]guanidine |
| Molecular Formula | C8H12N4 |
| Molecular Weight (Free Base) | 164.21 g/mol [3] |
| Molecular Weight (HCl Salt) | 200.67 g/mol [4] |
| CAS Registry Number | 96783-61-8 (Free Base)[5] / 774227-01-9 (HCl Salt)[4] |
| Topological Polar Surface Area (TPSA) | 87.92 Ų[6] |
| LogP | 0.25[6] |
| SMILES | C1=CC(=CC=C1CN=C(N)N)N[3] |
Mechanistic Insights: The NET-Targeting Paradigm
The primary biological utility of 1-(4-Aminobenzyl)guanidine lies in its ability to mimic the endogenous neurotransmitter norepinephrine. When introduced into the systemic circulation, the protonated molecule is actively transported across the cell membrane by NET. Because NET is heavily overexpressed in neuroendocrine tumors—such as neuroblastoma and pheochromocytoma—as well as in myocardial sympathetic nerve terminals, this molecule serves as a highly specific homing beacon[7].
Caption: Mechanism of NET-mediated cellular uptake of 1-(4-Aminobenzyl)guanidine derivatives.
Self-Validating Experimental Protocol: Radioiodination
The most prominent application of 1-(4-Aminobenzyl)guanidine is its conversion into 3-iodo-4-aminobenzylguanidine (AIBG) via radioiodination. The following protocol utilizes Chloramine-T as an oxidizing agent.
Causality in Experimental Design: Why use Chloramine-T at pH 4.5? Chloramine-T is required to oxidize the inert radioiodide ( I− ) into the active electrophile ( I+ ). However, primary amines are susceptible to oxidation. By strictly buffering the reaction to pH 4.5–5.0, the amine remains protonated and protected from oxidation, while the aromatic ring remains sufficiently activated for the electrophilic attack[2].
Step-by-Step Methodology: Synthesis of [123I/125I]-AIBG
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Precursor Preparation: Dissolve 0.5 mg of 1-(4-Aminobenzyl)guanidine sulfate (or hydrochloride) in 0.5 mL of 0.2 M ammonium phosphate buffer ( NH4H2PO4 ). Verify the pH is exactly 4.5.
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Isotope Addition: Add 1.0 to 5.0 mCi of carrier-free Na[123I] or Na[125I] to the reaction vial[2].
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Oxidation (Initiation): Inject 100 µL of freshly prepared Chloramine-T solution (1 mg/mL in deionized water). Stir gently at room temperature for 15 to 30 minutes.
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Quenching (Termination): Add 100 µL of sodium metabisulfite ( Na2S2O5 , 2 mg/mL). Note: This step is a critical self-validating control. The reducing agent immediately converts unreacted I+ back to I− , preventing the formation of di-iodinated impurities.
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Purification: Inject the quenched mixture onto a semi-preparative HPLC system equipped with a C18 column. Elute using an isocratic mobile phase of 0.2 M NH4H2PO4 : THF (85:15) at a flow rate of 1.5 mL/min[2].
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Validation: Collect the radioactive fraction and verify radiochemical purity (>98%) via radio-TLC (silica gel, n-butanol/acetic acid/water 5:2:1)[2].
Caption: Step-by-step workflow for the Chloramine-T mediated radioiodination of 1-(4-Aminobenzyl)guanidine.
Advanced Applications in Nanomedicine
Beyond traditional radiochemistry, 1-(4-Aminobenzyl)guanidine is increasingly utilized in the field of targeted nanomedicine. The primary amine serves as an ideal conjugation handle.
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Mesoporous Silica Nanoparticles (MSNs): Recent advancements in stimuli-responsive drug delivery systems utilize 4-aminobenzylguanidine analogs grafted onto the surface of MSNs. Because the targeting moiety mimics norepinephrine, these functionalized nanoparticles actively target and internalize into neuroblastoma cells via NET, significantly enhancing the intracellular delivery of encapsulated chemotherapeutics while minimizing off-target toxicity[1].
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Fluorophore Conjugation: By converting the para-amino group into an isothiocyanate (using thiophosgene), the molecule can be covalently linked to fluorophores like FITC. This yields fluorescent probes capable of mapping NET distribution in vitro[8].
References
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PubChem. "1-(4-Aminobenzyl)guanidine | C8H12N4 | CID 10942791." National Institutes of Health. URL:[Link]
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Shulkin, B. L., et al. "Iodine-123-4-Amino-3-Iodobenzylguanidine, a New Sympathoadrenal Imaging Agent: Comparison with Iodine-123 Metaiodobenzylguanidine." Journal of Nuclear Medicine, 1986. URL: [Link]
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Lee, H. T., et al. "Development of a Kit-Form Analog of Metaiodobenzylguanidine." Journal of Nuclear Medicine, 1986. URL:[Link]
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Vallet-Regí, M., et al. "Advances in mesoporous silica nanoparticles for targeted stimuli-responsive drug delivery: an update." Docta Complutense, 2019. URL:[Link]
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